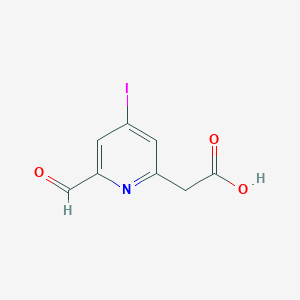

(6-Formyl-4-iodopyridin-2-YL)acetic acid

Description

(6-Formyl-4-iodopyridin-2-YL)acetic acid is a pyridine derivative featuring a formyl group (-CHO) at position 6, an iodine atom at position 4, and an acetic acid moiety (-CH₂COOH) directly attached to position 2 of the pyridine ring. The iodine atom, a heavy halogen, could enable applications in radiopharmaceuticals or catalysis, while the formyl group offers a reactive site for further synthetic modifications.

Properties

CAS No. |

1393574-55-4 |

|---|---|

Molecular Formula |

C8H6INO3 |

Molecular Weight |

291.04 g/mol |

IUPAC Name |

2-(6-formyl-4-iodopyridin-2-yl)acetic acid |

InChI |

InChI=1S/C8H6INO3/c9-5-1-6(3-8(12)13)10-7(2-5)4-11/h1-2,4H,3H2,(H,12,13) |

InChI Key |

RAWNXTVDIVXYKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CC(=O)O)C=O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Formyl-4-iodopyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method starts with the iodination of a pyridine derivative, followed by formylation and subsequent acetic acid substitution. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6-Formyl-4-iodopyridin-2-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium azide (NaN3) or organometallic compounds are employed for substitution reactions.

Major Products

Oxidation: Produces (6-Carboxy-4-iodopyridin-2-YL)acetic acid.

Reduction: Produces (6-Hydroxymethyl-4-iodopyridin-2-YL)acetic acid.

Substitution: Produces various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In organic synthesis, (6-Formyl-4-iodopyridin-2-YL)acetic acid serves as a versatile building block for constructing more complex molecules. It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Biology

In biological research, this compound can be used to study enzyme interactions and as a precursor for bioactive molecules. Its derivatives may exhibit antimicrobial or anticancer properties, making it valuable in drug discovery.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors. The compound’s unique structure allows for the design of molecules with high specificity and potency.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of (6-Formyl-4-iodopyridin-2-YL)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites, while the iodine atom can participate in halogen bonding, influencing molecular interactions and stability.

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

Key Observations :

- Electron-withdrawing groups (EWG): The target compound’s formyl and iodine substituents create a highly electron-deficient pyridine ring, comparable to the nitro (NO₂) and trifluoromethyl (CF₃) groups in . This may enhance electrophilic reactivity or stabilize intermediates in synthetic pathways.

- Linkage to acetic acid : Direct attachment of the acetic acid group (target compound) likely increases acidity compared to ether () or thioether () linkages, where electron delocalization is reduced.

Steric and Positional Effects

- Iodo vs. Chloro/Fluoro : The iodine atom in the target compound introduces steric bulk and polarizability absent in smaller halogens (Cl, F) seen in and . This could influence crystal packing, solubility, or halogen-bonding interactions.

- Substituent positions : The 4-iodo and 6-formyl groups in the target compound occupy para and meta positions relative to the acetic acid group, creating a distinct electronic and steric environment compared to analogs with substituents at other positions (e.g., 3-nitro in ).

Research Findings and Data Gaps

While direct experimental data (e.g., pKa, solubility) for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

- Acidity : The direct acetic acid attachment in the target compound likely results in a lower pKa (~2.5–3.5) compared to ether-linked analogs (e.g., , pKa ~4–5) due to stronger electron withdrawal.

- Stability : Thioether-linked compounds () may exhibit reduced oxidative stability compared to the target compound’s direct acetic acid linkage.

- Synthetic Utility: The formyl group offers a versatile handle for further derivatization, a feature absent in the methyl () or morpholino () substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.